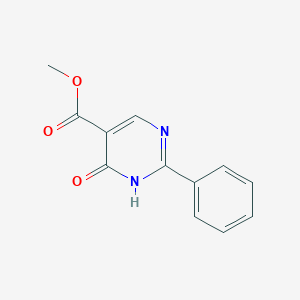

Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is used in various chemical reactions and has several applications in the field of organic synthesis .

Synthesis Analysis

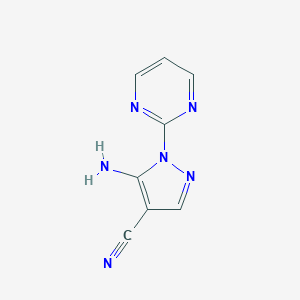

The synthesis of “Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” and its derivatives has been a subject of research . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” is determined by its molecular formula, C12H10N2O3 . Further analysis of its structure can be done using various spectroscopic techniques .

Chemical Reactions Analysis

“Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” can participate in various chemical reactions. Pyrimidine compounds, including this one, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” can be determined by its molecular weight and molecular formula, which are 230.223 and C12H10N2O3 respectively .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate derivatives have shown potential in antiviral applications. For example, derivatives of 2,4-diaminopyrimidine have been observed to markedly inhibit retrovirus replication in cell culture. The 5-methyl derivative, in particular, exhibited significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, though it also demonstrated cytostatic effects (Hocková et al., 2003).

Antimicrobial Evaluation

Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate and its derivatives have been explored for antimicrobial properties. A series of tetrahydro-2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids derived from ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate demonstrated significant to moderate antibacterial activity and promising antifungal activity (Shastri, 2019).

Synthesis and Properties of Derivatives

The synthesis and properties of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine have been studied. These derivatives have shown analgesic, antiinflammatory, and immunosuppressive activities (Malinka et al., 1989).

Lipid Peroxidation Studies

Studies on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), derived from the oxidation of polyunsaturated fatty acids, have provided insights into its reactivity, cytotoxicity, and interactions with cell signaling proteins. This research aids in understanding the biological effects of lipid peroxidation and the potential therapeutic targeting of HNE (Spickett, 2013).

Antifolate Properties

The synthesis and evaluation of antifolate properties of derivatives, including their potency in vitro against dihydrofolate reductase (DHFR) and cell growth inhibition, have been explored. This research provides a basis for the development of novel antifolate agents with potential applications in cancer therapy (Degraw et al., 1992).

Eigenschaften

IUPAC Name |

methyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)9-7-13-10(14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNRWAQJEHEOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356129 |

Source

|

| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

CAS RN |

887582-22-1 |

Source

|

| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)